Cas no 58534-94-4 (1-bromo-2-fluoro-3-nitrobenzene)
1-bromo-2-fluoro-3-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-fluoronitrobenzene
- 1-Bromo-2-fluoro-3-nitrobenzene
- C6H3BrFNO2
- 1-Bromo-3-nitro-2-fluoro-benzene
- 1-bromo-2-fluoro-3-nitro-benzene
- 3-bromo-2-fluoro-1-nitrobenzene
- BENZENE, 1-BROMO-2-FLUORO-3-NITRO-
- PubChem4298
- bromofluoronitro-benzene
- KSC494C0H
- 3-bromo-2-fluoro-nitrobenzene
- MWYFDHRLYOKUMH-UHFFFAOYSA-N
- WT285
- BCP24601
- STL557451
- CL8950
- Benzene,1-bromo-2-fluoro-3-nitro-
- BBL103641
- SBB064464
- 1-bromo-2-fluoro-3-nitrobenzene
-
- MDL: MFCD05663754
- Inchi: 1S/C6H3BrFNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
- InChI Key: MWYFDHRLYOKUMH-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1F)[N+](=O)[O-]
Computed Properties
- Exact Mass: 218.93300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 161
- XLogP3: 1.5
- Topological Polar Surface Area: 45.8
Experimental Properties
- Melting Point: 29-31°C
- PSA: 45.82000
- LogP: 3.01960
1-bromo-2-fluoro-3-nitrobenzene Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
1-bromo-2-fluoro-3-nitrobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-bromo-2-fluoro-3-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077979-1g |
3-Bromo-2-fluoronitrobenzene |
58534-94-4 | 99% | 1g |
£12.00 | 2022-03-01 | |
| Fluorochem | 077979-5g |
3-Bromo-2-fluoronitrobenzene |
58534-94-4 | 99% | 5g |
£25.00 | 2022-03-01 | |
| Fluorochem | 077979-25g |
3-Bromo-2-fluoronitrobenzene |
58534-94-4 | 99% | 25g |
£102.00 | 2022-03-01 | |
| ChemScence | CS-W004659-10g |
1-Bromo-2-fluoro-3-nitrobenzene |
58534-94-4 | 99.36% | 10g |
$48.0 | 2022-04-27 | |
| ChemScence | CS-W004659-25g |
1-Bromo-2-fluoro-3-nitrobenzene |
58534-94-4 | 99.36% | 25g |
$118.0 | 2022-04-27 | |
| ChemScence | CS-W004659-100g |
1-Bromo-2-fluoro-3-nitrobenzene |
58534-94-4 | 99.36% | 100g |
$465.0 | 2022-04-27 | |
| TRC | B688628-100mg |
1-Bromo-2-fluoro-3-nitrobenzene |
58534-94-4 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B688628-250mg |
1-Bromo-2-fluoro-3-nitrobenzene |
58534-94-4 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B688628-500mg |
1-Bromo-2-fluoro-3-nitrobenzene |
58534-94-4 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B688628-1g |
1-Bromo-2-fluoro-3-nitrobenzene |
58534-94-4 | 1g |
$ 80.00 | 2022-06-06 |
1-bromo-2-fluoro-3-nitrobenzene Suppliers
1-bromo-2-fluoro-3-nitrobenzene Related Literature
-
Izidor Sosi?,Ale?a Bricelj,Christian Steinebach Chem. Soc. Rev. 2022 51 3487
Additional information on 1-bromo-2-fluoro-3-nitrobenzene
1-Bromo-2-Fluoro-3-Nitrobenzene: A Comprehensive Overview
1-Bromo-2-fluoro-3-nitrobenzene (CAS No. 58534-94-4) is a highly functionalized aromatic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique substitution pattern on the benzene ring, featuring a bromine atom at position 1, a fluorine atom at position 2, and a nitro group at position 3. The combination of these substituents imparts distinct electronic and steric properties to the molecule, making it a valuable building block in various chemical transformations.
The synthesis of 1-bromo-2-fluoro-3-nitrobenzene typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the sequential introduction of substituents onto a benzene ring using electrophilic substitution reactions. For instance, the nitration step often employs mixed acid conditions (concentrated nitric acid and sulfuric acid) to introduce the nitro group at the desired position. Subsequent bromination and fluorination steps are carefully optimized to achieve high yields and selectivity. Recent advancements in catalytic methods and green chemistry have also enabled more efficient and environmentally friendly syntheses of this compound.
The physical properties of 1-bromo-2-fluoro-3-nitrobenzene are influenced by its substituent arrangement. The nitro group is a strong electron-withdrawing group, which significantly affects the electronic structure of the benzene ring. This results in enhanced reactivity in certain nucleophilic aromatic substitution reactions. The bromine and fluorine atoms further modulate the molecule's reactivity and solubility, making it suitable for various applications in organic synthesis.
In terms of applications, 1-bromo-2-fluoro-3-nitrobenzene serves as an intermediate in the synthesis of heterocyclic compounds, pharmaceutical agents, and advanced materials. Its ability to undergo directed metallation reactions has been exploited in the construction of complex aromatic systems. Recent studies have highlighted its utility in the synthesis of bioactive molecules with potential anticancer and antimicrobial properties.
From a research perspective, 1-bromo-2-fluoro-3-nitrobenzene has been extensively studied for its role in metal-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic chemistry for forming carbon-carbon bonds. For example, its use in Suzuki-Miyaura coupling reactions has been reported in several recent publications, demonstrating its versatility as a coupling partner.
Furthermore, the compound's electronic properties make it an interesting candidate for applications in optoelectronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic materials. The unique combination of substituents on the benzene ring allows for fine-tuning of optical and electronic properties, which is crucial for these applications.
In conclusion, 1-bromo-2-fluoro-3-nitrobenzene (CAS No. 58534-94-4) is a versatile compound with a wide range of applications across multiple disciplines. Its synthesis, properties, and reactivity continue to be areas of active research, driven by the demand for novel materials and pharmaceutical agents. As scientific advancements unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.
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